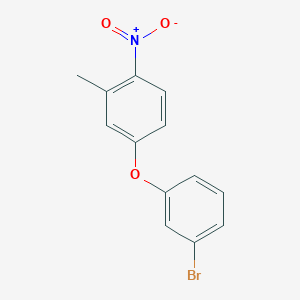
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a bromophenoxy group attached to a nitrobenzene ring, with a methyl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-methyl-4-nitrophenol.
Bromination: The nitrophenol derivative is then brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the para position relative to the hydroxyl group.
Etherification: Finally, the brominated nitrophenol is reacted with 3-bromophenol in the presence of a base, such as potassium carbonate, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: 4-(3-Bromophenoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(3-Bromophenoxy)-2-carboxy-1-nitrobenzene.
Scientific Research Applications
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromophenoxy moiety can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenoxy)pyridine: Similar structure but contains a pyridine ring instead of a nitrobenzene ring.
4-(3-Bromophenoxy)piperidine hydrochloride: Contains a piperidine ring and is used in different applications.
Uniqueness
4-(3-Bromophenoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a nitro group and a bromophenoxy group, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds.
Properties
Molecular Formula |
C13H10BrNO3 |
|---|---|
Molecular Weight |
308.13 g/mol |
IUPAC Name |
4-(3-bromophenoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO3/c1-9-7-12(5-6-13(9)15(16)17)18-11-4-2-3-10(14)8-11/h2-8H,1H3 |
InChI Key |
SMYDBCYDHIXMRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=CC=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


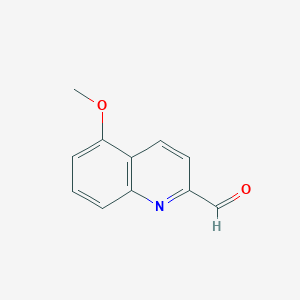
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
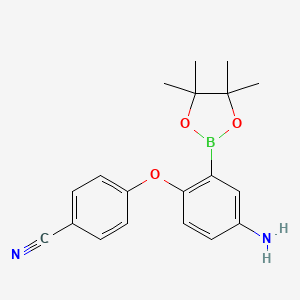

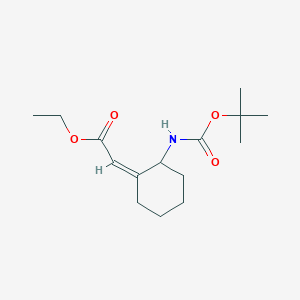
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
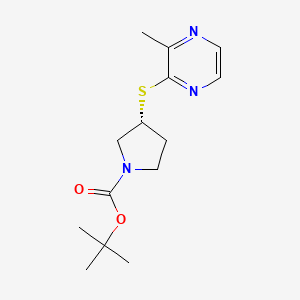
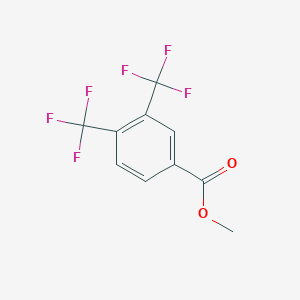

![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)

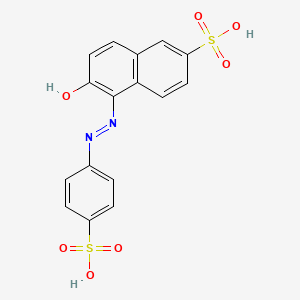
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
